molecular formula C20H22N2O3 B2877355 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941978-21-8

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2877355
CAS No.: 941978-21-8
M. Wt: 338.407
InChI Key: WCBLNUANHDOOGY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a methoxyphenyl group, an oxopiperidinyl group, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting factor Xa, the compound can prevent the formation of blood clots .

Mode of Action

The compound interacts with factor Xa through a potent binding activity . It has a high degree of potency, selectivity, and efficacy against factor Xa . The compound’s interaction with factor Xa results in the inhibition of the coagulation cascade, thereby preventing the formation of blood clots .

Biochemical Pathways

The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, the compound disrupts this pathway, preventing the conversion of prothrombin to thrombin, a key step in blood clot formation .

Pharmacokinetics

The compound exhibits good oral bioavailability , indicating that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the blood when taken orally . The compound also has an improved pharmacokinetic profile relative to similar compounds .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of blood clot formation . By preventing the formation of blood clots, the compound can help to reduce the risk of conditions such as deep vein thrombosis and pulmonary embolism .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources I found .

Future Directions

The future directions for this compound could involve further optimization of its structure to improve its pharmacokinetic profile and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a reaction between 4-methoxybenzaldehyde and an appropriate reagent.

    Introduction of the Oxopiperidinyl Group:

    Acetamide Formation: The final step involves the coupling of the methoxyphenyl and oxopiperidinyl intermediates through an acetamide linkage, typically using acetic anhydride or a similar reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A highly potent and selective inhibitor of blood coagulation factor Xa, structurally related to 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide.

    Razaxaban: Another factor Xa inhibitor with a similar chemical structure and mechanism of action.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-2-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBLNUANHDOOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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